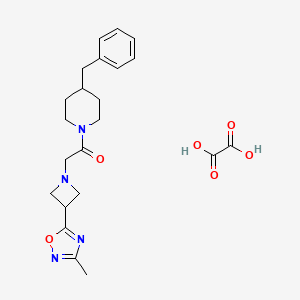
1-(4-Benzylpiperidin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzylpiperidin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C22H28N4O6 and its molecular weight is 444.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Benzylpiperidin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzylpiperidine moiety and an azetidine ring substituted with a 3-methyl-1,2,4-oxadiazole. The oxalate salt form enhances its solubility and bioavailability.
Chemical Formula
- Molecular Formula : C₁₉H₂₂N₄O₃
- Molecular Weight : 354.41 g/mol
Pharmacological Effects
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest significant antibacterial and antifungal properties against several pathogens. The compound's efficacy was assessed using standard strains, demonstrating potential as a therapeutic agent in infectious diseases.
- CNS Activity : The benzylpiperidine structure is known to interact with neurotransmitter receptors, indicating possible applications in treating neurological disorders. In vitro studies have shown that it may modulate dopamine and serotonin pathways.
The mechanism of action is believed to involve:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors (e.g., CCR3), influencing cellular signaling pathways related to inflammation and immune response .
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on cholinesterases, which could be relevant for neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of piperidine-based compounds, including the target compound. It was found to possess moderate to significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: CNS Activity Assessment
In a pharmacological evaluation, the compound was tested for its effects on neurotransmitter systems. Results indicated that it could potentially enhance dopaminergic activity, suggesting applications in treating conditions like depression or Parkinson's disease .
Study 3: Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds revealed that modifications in the piperidine ring significantly influenced biological activity. The presence of electron-donating groups was associated with increased potency against targeted receptors .
Data Table: Biological Activities of Related Compounds
Propriétés
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2.C2H2O4/c1-15-21-20(26-22-15)18-12-23(13-18)14-19(25)24-9-7-17(8-10-24)11-16-5-3-2-4-6-16;3-1(4)2(5)6/h2-6,17-18H,7-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEHNCIGXAPNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













